N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS 2034345-95-2) is a heterocyclic sulfonamide composed of a benzo[c][1,2,5]thiadiazole-4-sulfonamide core linked via a methylene bridge to a 2-(thiophen-3-yl)pyridin-3-yl motif. Its molecular formula is C₁₆H₁₂N₄O₂S₃ (MW 388.48 g/mol).

Molecular Formula C16H12N4O2S3
Molecular Weight 388.48
CAS No. 2034345-95-2
Cat. No. B2404913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
CAS2034345-95-2
Molecular FormulaC16H12N4O2S3
Molecular Weight388.48
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4
InChIInChI=1S/C16H12N4O2S3/c21-25(22,14-5-1-4-13-16(14)20-24-19-13)18-9-11-3-2-7-17-15(11)12-6-8-23-10-12/h1-8,10,18H,9H2
InChIKeyZRXYQKQMKNNAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS 2034345-95-2): Structural Identity, Computed Properties, and Procurement Baseline


N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS 2034345-95-2) is a heterocyclic sulfonamide composed of a benzo[c][1,2,5]thiadiazole-4-sulfonamide core linked via a methylene bridge to a 2-(thiophen-3-yl)pyridin-3-yl motif. Its molecular formula is C₁₆H₁₂N₄O₂S₃ (MW 388.48 g/mol) [1]. Computed physicochemical descriptors include XLogP3 = 2.5, topological polar surface area (TPSA) = 150 Ų, one hydrogen bond donor, eight hydrogen bond acceptors, and five rotatable bonds [1]. The compound belongs to the benzo[c][1,2,5]thiadiazole-4-sulfonamide class, a scaffold that has yielded tool compounds such as VU0255035, a potent and highly selective muscarinic M1 receptor antagonist (IC₅₀ = 130 nM; >75-fold selectivity over M₂–M₅ subtypes) [2]. The target compound is commercially available from specialty chemical suppliers at purities typically ≥95%, positioning it as a building block for structure–activity relationship (SAR) exploration, medicinal chemistry lead optimization, and chemical biology probe development [1].

Why N-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Cannot Be Replaced by an In-Class Analog Without Quantitative Validation


The benzo[c][1,2,5]thiadiazole-4-sulfonamide chemical space contains numerous positional isomers and core variants that are not functionally interchangeable. For example, shifting the thiophene attachment from the 3-yl to the 2-yl position (CAS 2034435-39-5) or relocating the pyridine linkage from the 3-yl to the 4-yl position (CAS 2034449-78-8) yields regioisomers with identical molecular formulae (C₁₆H₁₂N₄O₂S₃) but distinct three-dimensional geometries and electronic distributions [1]. Replacing the benzothiadiazole-4-sulfonamide core with a pyridine-3-sulfonamide (CAS 2034596-44-4) alters the computed lipophilicity by approximately 0.9 log units (ΔXLogP3 from 2.5 to 1.6) while reducing the molecular weight by 57 Da and removing the electron-deficient benzothiadiazole pharmacophore [1][2]. Within the broader class, VU0255035 (also a benzo[c][1,2,5]thiadiazole-4-sulfonamide) achieves sub-micromolar potency and >75-fold subtype selectivity at the M1 muscarinic receptor [3]; however, its entirely different side-chain architecture (piperazine-propanone vs. thiophene-pyridine-methyl) precludes direct extrapolation of target engagement or selectivity profiles to the compound analyzed here. These structural variations can produce large differences in binding affinity, selectivity, metabolic stability, and solubility—rendering generic substitution scientifically unjustified without head-to-head experimental comparison.

N-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Thiophene Regiochemistry: 3-yl vs. 2-yl Substitution Alters Electronic and Steric Properties

The target compound bears a thiophen-3-yl substituent, distinguishing it from the commercially available thiophen-2-yl regioisomer (CAS 2034435-39-5). In thiophene chemistry, the 3-position exhibits distinct electronic character and steric accessibility compared to the 2-position; electrophilic substitution in thiophene occurs preferentially at the 2-position, and the 3-yl attachment changes the vector angle of the heterocycle relative to the pyridine ring [1]. Although no published head-to-head biological comparison exists for these two compounds, the difference in thiophene connectivity is expected to influence π-stacking interactions, sulfur-mediated contacts, and overall molecular recognition at protein binding sites.

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

Pyridine Attachment Point: 3-yl vs. 4-yl Methyl Linkage Determines Molecular Topology

In the target compound, the methylene bridge is attached to the pyridine 3-position, whereas the regioisomer CAS 2034449-78-8 carries the same substituents but connects the benzothiadiazole-sulfonamide at the pyridine 4-position . This positional shift alters the dihedral angle between the pyridine and benzothiadiazole rings and changes the distance between the sulfonamide NH and the thiophene sulfur, two pharmacophoric features that can govern hydrogen-bonding geometry and target complementarity. Both compounds share identical molecular weight and formula; only the connectivity distinguishes them, making chromatographic co-elution likely and underscoring the need for rigorous analytical authentication upon procurement [1].

Medicinal Chemistry Molecular Topology Isomer Differentiation

Sulfonamide Core Identity: Benzo[c][1,2,5]thiadiazole-4-sulfonamide vs. Pyridine-3-sulfonamide Produces a 0.9-Unit Lipophilicity Difference

Replacing the benzo[c][1,2,5]thiadiazole-4-sulfonamide core with a pyridine-3-sulfonamide (CAS 2034596-44-4) reduces the computed XLogP3 from 2.5 to 1.6 (Δ = 0.9 log units) and the molecular weight from 388.48 to 331.41 g/mol (Δ = 57 Da) [1][2]. This lipophilicity shift exceeds the typical threshold (ΔlogP > 0.5) considered meaningful for membrane permeability differences under Lipinski's framework. Additionally, the benzothiadiazole core contributes an electron-deficient heterocycle capable of participating in anion-π interactions and sulfur-mediated contacts that the simpler pyridine sulfonamide cannot replicate. Within the same core class, VU0255035 demonstrates that benzothiadiazole-4-sulfonamides can achieve sub-micromolar potency (IC₅₀ = 130 nM) and >75-fold selectivity at the M1 muscarinic receptor [3]; however, direct extrapolation to the target compound's activity profile is not possible without experimental validation.

Lipophilicity Drug-Likeness Core Scaffold Comparison

Class-Level Evidence: Benzo[c][1,2,5]thiadiazole-4-sulfonamides Exhibit Validated Target Engagement in Carbonic Anhydrase and GPCR Modulation

The benzo[c][1,2,5]thiadiazole-sulfonamide scaffold has demonstrated tractable bioactivity in two independent target classes. In carbonic anhydrase (CA) inhibition, five-membered heterocyclic sulfonamides—including 1,3,4-thiadiazole/thiadiazoline derivatives such as acetazolamide and methazolamide—are clinically established CA inhibitors, and benzo-fused thiadiazole sulfonamides have been explored for isoform-selective CA IX/CA XII inhibition with anticancer potential [1]. In GPCR modulation, VU0255035 (a benzo[c][1,2,5]thiadiazole-4-sulfonamide with a distinct side chain) achieved IC₅₀ = 130 nM at M1 mAChR with >75-fold selectivity over M₂–M₅ subtypes and >10 μM against a counter-screen panel of 75 GPCRs, ion channels, and transporters [2]. The target compound, CAS 2034345-95-2, has not itself been reported in peer-reviewed biological assays as of the literature cutoff date. However, its structural features—a sulfonamide zinc-binding group, an electron-deficient benzothiadiazole capable of anion-π interactions, and a thiophene-pyridine tail amenable to hydrophobic pocket engagement—are consistent with pharmacophoric elements that have produced active probes in both CA and GPCR target families [1][2]. Users should treat this as class-level inference requiring experimental confirmation.

Carbonic Anhydrase Inhibition GPCR Modulation Scaffold Validation

N-((2-(Thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: Evidence-Anchored Research and Industrial Application Scenarios


Carbonic Anhydrase Isoform-Selective Inhibitor Screening and SAR Expansion

The benzo[c][1,2,5]thiadiazole-4-sulfonamide scaffold is a recognized pharmacophore for carbonic anhydrase (CA) inhibition, with the sulfonamide moiety directly coordinating the active-site zinc ion [1]. The target compound's XLogP3 of 2.5 suggests favorable membrane permeability for accessing intracellular CA isoforms (e.g., CA II, CA VII), while the thiophene-pyridine tail occupies a chemical space distinct from classical acetazolamide-type inhibitors and may confer isoform selectivity. Research groups pursuing CA IX/CA XII-selective anticancer agents or CA-targeted anti-infectives can use this compound as a structurally differentiated starting point for SAR exploration around the tail region. Experimental validation against a panel of human CA isoforms (I, II, IX, XII) using stopped-flow CO₂ hydration assays is essential before any selectivity claims can be made.

GPCR Chemical Biology Probe Development Leveraging the Benzothiadiazole-Sulfonamide Scaffold

The precedent set by VU0255035—a benzo[c][1,2,5]thiadiazole-4-sulfonamide achieving IC₅₀ = 130 nM and >75-fold selectivity at the M1 muscarinic receptor [2]—demonstrates that this scaffold can support potent and highly selective GPCR modulation. The target compound's thiophene-pyridine-methyl side chain offers a different chemotype for probing muscarinic, dopaminergic, or serotonergic receptor subtypes. Academic screening centers and pharmaceutical discovery groups may incorporate this compound into focused GPCR panels (e.g., β-arrestin recruitment, cAMP, or calcium-flux assays) to identify novel receptor-ligand interactions. The compound's five rotatable bonds and balanced lipophilicity (XLogP3 = 2.5) are within drug-like property space, supporting its use in hit-to-lead optimization workflows.

Regioisomer-Controlled Structure-Activity Relationship Studies for Heterocyclic Sulfonamide Libraries

The availability of multiple regioisomers with identical molecular formulae—including CAS 2034435-39-5 (thiophen-2-yl, pyridin-3-yl), CAS 2034449-78-8 (thiophen-3-yl, pyridin-4-yl), and CAS 2034592-14-6 (thiophen-2-yl, pyridin-4-yl)—enables systematic investigation of how subtle connectivity changes affect biological activity [3]. Procurement of CAS 2034345-95-2 as part of a curated isomer library allows medicinal chemists to map the pharmacophoric requirements for a given target, distinguishing productive binding orientations from inactive regions. This is particularly valuable in fragment-based drug discovery and DNA-encoded library (DEL) validation, where regioisomeric purity and structural verification are prerequisites for data integrity.

Analytical Reference Standard and Method Development for Regioisomer Resolution

Given that the target compound shares molecular formula and mass (388.48 Da) with multiple regioisomers, it can serve as a critical reference standard for developing UPLC-MS or chiral SFC methods capable of resolving closely related benzothiadiazole-sulfonamide isomers [3]. Analytical laboratories and QC groups supporting medicinal chemistry programs can use this compound to establish retention time benchmarks, optimize gradient conditions, and quantify isomeric purity in reaction products. The compound's distinct InChI Key (ZRXYQKQMKNNAPS-UHFFFAOYSA-N) provides a unique digital identifier for database registration and electronic laboratory notebook integration [3].

Quote Request

Request a Quote for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.